Product packaging for Zofenoprilat Sodium Salt (90per cent)(Cat. No.:CAS No. 1329569-13-2)

Zofenoprilat Sodium Salt (90per cent)

Cat. No.: B1140458
CAS No.: 1329569-13-2
M. Wt: 347.43
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Renin-Angiotensin System (RAS) and ACE Inhibition Pathways

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. rndsystems.compharmgkb.orgnews-medical.net The process begins with the release of the enzyme renin from the kidneys in response to low blood pressure or low sodium levels. news-medical.netyoutube.com Renin acts on angiotensinogen, a protein produced by the liver, to form angiotensin I. pharmgkb.orgyoutube.com Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE), which is primarily found in the endothelial cells of the lungs and other tissues. pharmgkb.orgyoutube.comahajournals.org

Angiotensin II exerts its effects by binding to specific receptors, leading to several physiological responses that increase blood pressure. rndsystems.comahajournals.org These include:

Vasoconstriction: Narrowing of blood vessels.

Aldosterone (B195564) Secretion: Stimulation of the adrenal glands to release aldosterone, a hormone that promotes sodium and water retention by the kidneys. pharmgkb.org

Increased Sympathetic Nervous System Activity: Enhancing the "fight or flight" response.

ACE inhibitors, such as zofenoprilat (B1230023), interrupt this pathway by blocking the action of the angiotensin-converting enzyme. pharmgkb.orgwikipedia.org This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to a decrease in angiotensin II levels. The consequences of this are vasodilation (widening of blood vessels), reduced aldosterone secretion, and a subsequent decrease in blood pressure and fluid volume. pharmgkb.org Furthermore, ACE is also responsible for the breakdown of bradykinin (B550075), a vasodilator. wikipedia.org By inhibiting ACE, these drugs increase bradykinin levels, which further contributes to their blood pressure-lowering effects. wikipedia.org

Classification and Distinctive Characteristics of Sulfhydryl-Containing ACE Inhibitors

ACE inhibitors can be classified into three main groups based on the chemical moiety that binds to the active site of the angiotensin-converting enzyme: sulfhydryl-containing, dicarboxylate-containing, and phosphonate-containing inhibitors. nih.govnih.govresearchgate.net Zofenoprilat falls into the sulfhydryl-containing category, a group that also includes the first-in-class ACE inhibitor, captopril (B1668294). researchgate.netnih.gov

The defining feature of this class is the presence of a sulfhydryl (-SH) group, which plays a crucial role in their mechanism of action and confers additional properties. Research has indicated that the sulfhydryl group contributes to the antioxidant effects of these ACE inhibitors. nih.govnih.gov This antioxidant activity is attributed to the ability of the sulfhydryl group to scavenge free radicals and other reactive oxygen species. nih.gov Studies have shown that sulfhydryl-containing ACE inhibitors like zofenopril (B1663440) can reduce oxidative stress, a factor implicated in endothelial dysfunction and the progression of atherosclerosis. nih.gov This vasculoprotective effect is a distinctive characteristic of this subclass of ACE inhibitors. nih.gov

Historical Development and Academic Significance of Zofenoprilat Sodium Salt as a Prodrug Metabolite

Zofenopril was patented in 1978 and received approval for medical use in 2000. wikipedia.org It was developed as a prodrug, an inactive compound that is metabolized in the body to produce the active therapeutic agent. wikipedia.orgnih.gov In the case of zofenopril, it undergoes hydrolysis to form its active metabolite, zofenoprilat. nih.govwikipedia.org This biotransformation is a key aspect of its design and pharmacological profile.

The academic significance of zofenoprilat lies in its potency as an ACE inhibitor and its unique cardioprotective properties. nih.gov Research has focused on elucidating the mechanisms behind these effects, which are partly attributed to its sulfhydryl group. nih.gov Studies have investigated its pharmacokinetics, demonstrating that after oral administration of zofenopril, zofenoprilat reaches peak plasma concentrations and effectively inhibits ACE for a sustained period. nih.gov The development of highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial for accurately measuring the plasma concentrations of both zofenopril and zofenoprilat, facilitating detailed pharmacokinetic and pharmacodynamic studies. nih.govnih.gov

Current Research Imperatives and Future Directions for Zofenoprilat Sodium Salt Investigations

Current research on zofenoprilat continues to explore its multifaceted pharmacological profile beyond simple ACE inhibition. A significant area of investigation is its role in cardioprotection, particularly in the context of ischemia-reperfusion injury and doxorubicin-induced cardiotoxicity. caymanchem.com Studies have suggested that zofenoprilat's protective effects may be linked to its antioxidant properties and its ability to modulate various cellular signaling pathways. caymanchem.com

A promising avenue of future research involves the investigation of zofenoprilat's interaction with hydrogen sulfide (B99878) (H₂S) signaling pathways. caymanchem.comnih.gov H₂S is a gasotransmitter with known vasodilatory and cardioprotective effects. Research has indicated that zofenoprilat can increase the bioavailability of H₂S, which may contribute to its beneficial cardiovascular effects, including the promotion of angiogenesis. caymanchem.comnih.gov Further studies are needed to fully characterize the interplay between zofenoprilat, ACE inhibition, and the H₂S pathway.

Additionally, the antioxidant properties of the sulfhydryl group in zofenoprilat warrant further exploration. nih.govnih.gov Investigating its potential to mitigate oxidative stress in various pathological conditions beyond hypertension, such as in diabetes-related cardiovascular complications, could open new therapeutic perspectives. acs.org The development of advanced in vitro and in vivo models will be instrumental in dissecting these complex mechanisms and translating preclinical findings into potential clinical applications.

Properties

CAS No.

1329569-13-2

Molecular Formula

C₁₅H₁₈NNaO₃S₂

Molecular Weight

347.43

Synonyms

(4S)-1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-L-proline Sodium; _x000B_[1(R*),2α,4α]-1-(3-Mercapto-2-methyl-1-oxopropyl)-4-(phenylthio)-L-proline Sodium; 

Origin of Product

United States

Advanced Synthetic Methodologies and Process Chemistry of Zofenoprilat Sodium Salt

Established Synthetic Routes for Zofenopril (B1663440) Precursors and Their Conversion to Zofenoprilat (B1230023) Sodium Salt

The synthesis of Zofenopril and its subsequent conversion to Zofenoprilat Sodium Salt are well-documented processes, fundamentally revolving around the coupling of two key chiral intermediates. The common strategy involves synthesizing the Zofenopril free acid, which is then converted into a salt for purification and formulation. google.com A prevalent route utilizes (cis)-4-thiophenyl-proline and (S)-3-benzoyl sulfenyl-2-methylpropionic acid as the primary precursors. google.com

One established method begins with N-acetyl-L-oxyproline, which undergoes esterification with methanol (B129727), followed by tosylation and substitution with a thiophenyl group. google.com The resulting product is subjected to basic hydrolysis to yield the free acid, and a subsequent deacetylation with hydrochloric acid affords (cis)-4-thiophenyl-L-proline hydrochloride. google.com Concurrently, (S)-3-(benzoyl sulfenyl)-2-methylpropionic acid is activated, typically by conversion to its acyl chloride using an agent like thionyl chloride. google.com These two intermediates are then coupled to form the Zofenopril free acid. google.com This acid can be converted into various salts, such as a potassium salt, purified, and then transformed into the desired final salt form. google.com

The final step in the laboratory or industrial synthesis is the hydrolysis of the Zofenopril ester (specifically, the benzoyl thioester) to yield the free sulfhydryl group of Zofenoprilat, followed by salt formation with a sodium source. This conversion is a critical step, mirroring the metabolic process that occurs in vivo where Zofenopril is hydrolyzed to the active Zofenoprilat. patsnap.comnih.gov

Intermediate 1 Intermediate 2 Coupling Product Final Active Moiety
(cis)-4-thiophenyl-L-proline(S)-3-(benzoyl sulfenyl)-2-methylpropionic acidZofenopril Free AcidZofenoprilat
Prepared from N-acetyl-L-oxyprolineChiral synthonFormed via amide bond formationGenerated by hydrolysis

The therapeutic efficacy of Zofenoprilat is highly dependent on its specific stereochemistry. Therefore, the stereoselective synthesis of its chiral precursors is of paramount importance. Asymmetric synthesis techniques are employed to ensure the correct three-dimensional arrangement of atoms, which is crucial for the molecule's interaction with the ACE enzyme. ethz.ch

Key strategies for achieving high enantiomeric purity include:

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. ethz.ch For instance, the synthesis of (cis)-4-thiophenyl-L-proline can start from L-hydroxyproline, a naturally occurring chiral amino acid, thereby setting the required stereochemistry from the outset. google.com

Asymmetric Catalysis : This method uses chiral catalysts to preferentially generate one enantiomer over the other. Transition metal complexes and organocatalysts are prominent in creating chiral building blocks for the pharmaceutical industry.

Enzymatic Resolution : Biocatalytic methods, often employing enzymes like lipases, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. rsc.org For example, lipases can be used in the esterification of a racemic alcohol intermediate, yielding an enantioenriched ester and the unreacted, enantiopure alcohol. rsc.org The intermediate (S)-3-benzoylthio-2-methylpropanoic acid is a key chiral component whose synthesis can be achieved with high stereoselectivity using such biocatalytic methods. rsc.org

Zofenopril is a prodrug, meaning it is administered in an inactive or less active form and is then metabolized in the body into the active agent, Zofenoprilat. nih.govwikipedia.org The key structural difference is the presence of a benzoylthioester in Zofenopril, which is hydrolyzed to a free sulfhydryl (thiol) group in Zofenoprilat. nih.govresearchgate.net This derivatization strategy enhances the molecule's lipophilicity and absorption characteristics.

The synthesis involves creating this thioester linkage. This is typically achieved by reacting the thiol group of a precursor with benzoyl chloride or a similar benzoylating agent. The subsequent hydrolysis to convert Zofenopril to Zofenoprilat in a manufacturing setting is a critical step that must be carefully controlled. This is generally accomplished under basic conditions (saponification), where a base such as sodium hydroxide (B78521) is used to cleave the ester bond, yielding the carboxylate salt (Zofenoprilat Sodium Salt) and benzoate as a byproduct.

The process can be outlined as follows:

Esterification/Derivatization : A precursor containing a free thiol group is reacted with a benzoylating agent to form the Zofenopril thioester.

Hydrolysis : The purified Zofenopril is treated with a stoichiometric amount of a sodium base (e.g., sodium hydroxide) in a suitable solvent system. This reaction cleaves the thioester bond.

Isolation : The resulting Zofenoprilat Sodium Salt is isolated from the reaction mixture, often through precipitation and filtration, followed by drying. google.com

Novel Synthetic Approaches and Catalyst Development for Zofenoprilat Sodium Salt

Research into the synthesis of ACE inhibitors like Zofenoprilat continues to evolve, with a focus on improving efficiency, reducing environmental impact, and enhancing stereoselectivity. Novel approaches often involve the development of new catalysts and the application of modern synthetic principles.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net In the context of Zofenoprilat synthesis, these principles can be applied in several ways:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov

Use of Greener Solvents : Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, bio-based solvents, or supercritical fluids. mdpi.comjddhs.com For salt formation and purification steps, exploring aqueous systems can significantly reduce the environmental footprint. mdpi.com

Catalysis : Utilizing catalytic reagents in small amounts instead of stoichiometric reagents, which are used in excess and generate more waste. jddhs.com The development of highly efficient and recyclable catalysts is a key area of research.

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. jddhs.com The use of techniques like microwave-assisted synthesis can sometimes lead to shorter reaction times and lower energy use. jddhs.com

Green Chemistry Principle Application in Zofenoprilat Synthesis Potential Benefit
Waste Prevention Optimizing reaction stoichiometry and yields.Reduced Process Mass Intensity (PMI). unibo.it
Safer Solvents & Reagents Replacing hazardous solvents (e.g., chlorinated hydrocarbons) with water, ethanol, or ethyl acetate. google.commdpi.comImproved worker safety and reduced environmental pollution.
Catalysis Using enzymes or metal catalysts for stereoselective steps instead of chiral auxiliaries.Higher efficiency, lower waste, and potential for catalyst recycling. jddhs.com
Energy Efficiency Exploring lower temperature reaction conditions or alternative energy sources (e.g., microwave).Reduced operational costs and carbon footprint. jddhs.com

Biocatalysis, the use of enzymes to perform chemical transformations, offers significant advantages in pharmaceutical synthesis, particularly in achieving high regio- and stereoselectivity under mild conditions. nih.govresearchgate.net Chemoenzymatic synthesis combines the benefits of both traditional chemistry and biocatalysis. rjpbr.comchemrxiv.orgresearchgate.net

For Zofenoprilat, biocatalysis is especially valuable for establishing the crucial chiral centers in its precursors. rsc.org Enzymes such as ketoreductases, hydrolases, and lipases can be employed for:

Asymmetric Reduction : Ketoreductases can reduce a prochiral ketone to a specific chiral alcohol with extremely high enantiomeric excess (>99% ee), which is a common strategy for producing chiral building blocks for ACE inhibitors. researchgate.net

Kinetic Resolution : Lipases can selectively acylate or hydrolyze one enantiomer from a racemic mixture, allowing for the efficient separation of the desired stereoisomer. acs.org This has been successfully applied to intermediates similar to those required for Zofenopril.

These enzymatic steps can shorten synthetic routes, eliminate the need for toxic heavy metal catalysts, and operate in aqueous media, aligning perfectly with the principles of green chemistry. acs.org

Process Optimization and Scale-Up Considerations for Industrial Production of Zofenoprilat Sodium Salt

Translating a laboratory synthesis to an industrial scale requires rigorous process optimization to ensure safety, consistency, cost-effectiveness, and quality. researchgate.net Key considerations for the large-scale production of Zofenoprilat Sodium Salt include:

Reaction Conditions : Parameters such as temperature, pressure, reaction time, and agitation speed must be finely tuned. Maintaining homogenous reaction conditions is crucial for consistent yield and impurity profiles. researchgate.net For the salt formation step, controlling the temperature between 0°C and 70°C can be critical for achieving the desired crystal form. google.com

Impurity Profile Management : All potential impurities, including unreacted starting materials, by-products, and degradation products, must be identified and controlled within strict limits. google.com The presence of impurities can affect the stability and safety of the final active pharmaceutical ingredient (API). google.com

Crystallization and Isolation : The final precipitation or crystallization of Zofenoprilat Sodium Salt is a critical step that determines the product's physical properties, such as particle size, flowability, and stability. google.com The choice of solvent and the use of seed crystals can be employed to control polymorphism and ensure a consistent solid-state form. google.com

Solvent Selection and Recovery : On an industrial scale, the volume of solvents used is substantial. Therefore, the selection of solvents must balance reactivity, product solubility, and safety with the feasibility of recovery and recycling to minimize cost and environmental impact. google.com

Reaction Kinetics and Process Parameter Optimization for Zofenoprilat Sodium Salt

Key process parameters that significantly influence the reaction kinetics and, consequently, the product's quality include pH, temperature, and solvent selection. For instance, in the synthesis of zofenopril, the condensation step is highly pH-dependent. The reaction is typically carried out in an aqueous solution where the pH is maintained between 9.0 and 9.5. google.com Deviation from this range can lead to decreased yields and the formation of impurities. At pH values below 9, the reaction rate may decrease, while pH values above 9.5 can lead to the hydrolysis of the benzoyl group of the thioester. google.com The pH is typically controlled by the addition of a sodium hydroxide solution, which would be directly relevant to the formation of the sodium salt. google.com

Temperature is another critical parameter. The condensation reaction is generally conducted at temperatures ranging from -10°C to +50°C, with a preferred range of 20-25°C. google.com Maintaining a stable temperature is crucial for controlling the reaction rate and minimizing the formation of side products.

The choice of solvent also plays a pivotal role. Aprotic organic solvents are commonly used for the preparation of the acid chloride intermediate. google.com For the subsequent salification to produce a sodium salt, an alcoholic solvent would likely be employed, similar to the use of isopropanol in the preparation of the potassium salt. google.com The optimization of these parameters is essential for achieving a high yield of zofenoprilat with the desired purity.

Table 1: Optimized Process Parameters for Zofenopril Synthesis (Analogous to Zofenoprilat Sodium Salt)

ParameterOptimized RangeRationale
pH 9.0 - 9.5Maximizes yield and minimizes hydrolysis of the thioester group. google.comgoogle.com
Temperature 20 - 25 °CEnsures a controlled reaction rate and reduces the formation of impurities. google.com
Solvent Aprotic organic solvents (for acid chloride); Alcoholic solvents (for salification)Provides a suitable medium for the respective reaction steps, enhancing solubility and reaction efficiency. google.comgoogle.com
Reaction Time 15 minutes to 4 hoursAllows for the completion of the condensation reaction. google.com

Crystallization Studies for Enhanced Purity and Yield of Zofenoprilat Sodium Salt

Crystallization is a crucial final step in the manufacturing process of active pharmaceutical ingredients (APIs) like Zofenoprilat Sodium Salt, as it significantly impacts purity, yield, crystal form, and particle size. The primary goal of crystallization is to isolate the desired compound from impurities generated during the synthesis.

The selection of an appropriate solvent system is fundamental to a successful crystallization process. For zofenopril salts, a mixture of an alcohol and water, such as isopropanol/water, has been shown to be effective for purification by selective crystallization. google.com This type of solvent system allows for differential solubility of the desired salt and its impurities, enabling the selective precipitation of the high-purity product.

Temperature control during crystallization is also critical. A common technique involves dissolving the crude product at an elevated temperature to achieve supersaturation, followed by a controlled cooling profile to induce crystallization. For instance, in the preparation of zofenopril potassium salt, the free acid is dissolved in isopropanol at 58-60°C before the addition of the salting agent. The mixture is then slowly cooled to 20-25°C over several hours to facilitate the precipitation of the purified salt. google.com

Seeding is another important technique to control the crystallization process. The introduction of seed crystals of the desired polymorph can promote the formation of that specific crystal form and lead to a more uniform particle size distribution. google.com This is particularly important for ensuring batch-to-batch consistency of the final product.

The washing of the crystallized product is a final step to remove any remaining mother liquor and surface impurities. The choice of the washing solvent is critical; it should be a solvent in which the desired product is sparingly soluble to minimize yield loss, while effectively dissolving the impurities. Isopropanol is often used for washing zofenopril salt crystals. google.com

Table 2: Key Parameters in the Crystallization of Zofenopril Salts for Enhanced Purity and Yield

ParameterTechnique/ConditionImpact on Purity and Yield
Solvent System Mixed solvents (e.g., isopropanol/water)Enhances selective precipitation of the desired salt, leading to higher purity. google.com
Temperature Profile Controlled cooling from an elevated temperature (e.g., 60°C to 20°C)Induces crystallization and influences crystal size and purity. google.com
Seeding Introduction of seed crystals of the desired polymorphPromotes the formation of a specific crystal form and improves batch consistency. google.com
Stirring Continuous agitation during crystallizationEnsures homogeneity and influences crystal growth and size distribution. google.com
Washing Washing the final product with a suitable solvent (e.g., isopropanol)Removes residual impurities and mother liquor, thereby increasing the final purity. google.com

Molecular Mechanisms of Action and Preclinical Pharmacodynamics of Zofenoprilat Sodium Salt

Detailed Angiotensin-Converting Enzyme (ACE) Inhibition Kinetics and Binding Dynamics of Zofenoprilat (B1230023)

The primary mechanism of action for zofenoprilat is the competitive, potent, and long-lasting inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system. researchgate.netplos.orgnih.gov This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and also inhibits the degradation of bradykinin (B550075), a vasodilator. nih.gov

The potency of an enzyme inhibitor is commonly quantified by its Half Maximal Inhibitory Concentration (IC50) and its Inhibition Constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. youtube.com The Ki is a more absolute measure of binding affinity, independent of substrate concentration. youtube.com

In vitro studies have demonstrated that zofenoprilat is a highly potent ACE inhibitor. An early study using rabbit lung ACE determined the IC50 of zofenoprilat's arginine salt to be 8 nM, which was significantly more potent than captopril (B1668294) (IC50 = 23 nM). nih.gov Further research in homogenates from various tissues of spontaneously hypertensive rats confirmed its high potency, with IC50 values ranging from 0.8 to 2.8 nM. researchgate.net In these assays, zofenoprilat was found to be approximately six times more potent than captopril and twice as potent as enalaprilat. researchgate.net The effective concentration for 50% inhibition (EC50) has also been reported to be in the low nanomolar range of 1–8 nM. nih.gov

Interactive Table: Comparative ACE Inhibitory Potency

Compound IC50 (nM) Target/Tissue Reference
Zofenoprilat 0.8 - 2.8 Aorta, brain, heart, lung, kidney, serum (rat) researchgate.net
Zofenoprilat (arginine salt) 8 Rabbit Lung ACE nih.gov
Captopril 23 Rabbit Lung ACE nih.gov
Enalaprilat ~2x less potent than Zofenoprilat Tissues (rat) researchgate.net
Fosinoprilat ~2x less potent than Zofenoprilat Tissues (rat) researchgate.net

| Ramiprilat | ~3x more potent than Zofenoprilat | Tissues (rat) | researchgate.net |

Computational modeling, including molecular dynamics simulations and docking studies, provides critical insights into the structural and molecular basis of inhibitor-enzyme interactions. plos.orgnih.gov These methods are used to analyze the stability of the inhibitor-protein complex and identify key binding sites. plos.org Techniques such as calculating the root-mean-square deviation (RMSD) and radius of gyration (Rg) help assess conformational changes in the enzyme upon inhibitor binding. nih.gov

For ACE inhibitors, molecular simulations can model how the inhibitor fits into the active site of the enzyme. plos.org These studies can elucidate the importance of specific amino acid residues within the enzyme's active pocket, such as those that form hydrogen bonds or hydrophobic interactions with the inhibitor, contributing to high-affinity binding. plos.orgnih.gov While specific computational modeling studies detailing the precise interactions of zofenoprilat with ACE were not found in the provided search results, the general application of these techniques to other ACE inhibitors shows they can reveal that backbone movements in certain regions of the enzyme may be crucial for the interaction. nih.gov Such theoretical analyses are instrumental in designing new, specific ACE inhibitors. nih.gov

Beyond-ACE Inhibitory Mechanisms of Zofenoprilat Sodium Salt

The sulfhydryl (-SH) group in zofenoprilat's structure confers potent antioxidant and free radical-scavenging capabilities. researchgate.netnih.gov This property distinguishes it from non-sulfhydryl ACE inhibitors like enalaprilat, which lack such activity. nih.gov Studies have demonstrated that zofenopril (B1663440) is an effective scavenger of free radicals at clinically relevant concentrations. nih.govresearchgate.netnih.gov

In preclinical models, zofenoprilat has been shown to reduce intracellular reactive oxygen species (ROS) and superoxide (B77818) in endothelial cells. researchgate.net This antioxidant action is beneficial in conditions like atherosclerosis, where oxidative stress plays a key pathological role. nih.govresearchgate.net Research indicates that zofenoprilat preferentially scavenges general free radicals, which are particularly implicated in ischemia-reperfusion injury, further highlighting its tissue-protective effects. nih.gov The combination of effective ACE inhibition and antioxidant activity is a key feature of zofenoprilat's preclinical profile. nih.gov

Zofenoprilat has been shown to positively modulate endothelial function by increasing the bioavailability of nitric oxide (NO), a critical signaling molecule involved in vasodilation and vascular health. nih.govnih.govnih.govyoutube.comyoutube.com This effect is achieved through multiple mechanisms. Firstly, the antioxidant action of the sulfhydryl group helps to preserve NO by scavenging superoxide radicals that would otherwise inactivate it. nih.gov

Secondly, zofenoprilat actively enhances NO production. Studies in animal models of myocardial ischemia-reperfusion injury demonstrated that zofenopril significantly increased levels of phospho-endothelial nitric oxide synthase (eNOS), the active form of the enzyme responsible for producing NO. nih.gov Furthermore, research has linked zofenoprilat to an increase in hydrogen sulfide (B99878) (H2S) production, which in turn stimulates the angiogenic process through a pathway involving the activation of eNOS. nih.gov In models of endothelial dysfunction, zofenopril treatment improved the participation of both H2S and NO in maintaining vascular function. nih.gov This enhancement of NO bioavailability contributes to improved endothelium-dependent relaxation and is a key component of its cardioprotective effects. nih.govnih.gov

Preclinical evidence suggests that zofenoprilat exerts anti-inflammatory effects, which complements its ACE inhibitory and antioxidant actions. A key mechanism is the inhibition of pro-inflammatory signaling pathways in the vasculature. In human endothelial cells, zofenoprilat was found to significantly and dose-dependently reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) and E-selectin, which are critical for the recruitment of inflammatory cells to the vessel wall. researchgate.net

This anti-inflammatory effect has been linked to the inhibition of the redox-sensitive transcription factor, nuclear factor-kappa B (NF-κB), a central regulator of inflammatory gene induction. researchgate.net The ability of zofenoprilat to suppress NF-κB activation correlates with its antioxidant activity. researchgate.net Additionally, the increased bioavailability of hydrogen sulfide (H2S) induced by zofenoprilat may contribute to its anti-inflammatory profile, as H2S is known to possess anti-inflammatory properties. nih.gov Other ACE inhibitors have been shown to decrease the activity of matrix metalloproteinase 9 (MMP-9), an enzyme involved in the activation of inflammatory cytokines like TNF-α and IL-1β, suggesting another potential pathway for zofenoprilat's effects. mdpi.com

Hydrogen Sulfide (H₂S) Release Mechanisms and Physiological Implications

Zofenoprilat, the active metabolite of zofenopril, is distinguished from many other angiotensin-converting enzyme (ACE) inhibitors by its sulfhydryl (-SH) group, which enables it to function as a hydrogen sulfide (H₂S) donor. biorxiv.orgceon.rs This property confers biological effects that are independent of its primary ACE-inhibiting action. unina.it Preclinical investigations have confirmed that zofenoprilat can release H₂S in cell-free assays and stimulates H₂S production in vascular tissues. unina.itresearchgate.net

The mechanisms underlying H₂S generation by zofenoprilat are multifaceted. Studies have shown that zofenoprilat induces the expression of cystathionine-γ-lyase (CSE), a key enzyme responsible for endogenous H₂S synthesis in the vasculature. unina.itnih.gov Furthermore, zofenoprilat can react with l-cysteine, the natural substrate for CSE, to form adducts that themselves act as substrates for CSE, thereby promoting a continuous and sustained production of H₂S. nih.gov This dual action—donating H₂S directly and upregulating its enzymatic production—is a key feature of its pharmacological profile. In vivo, treatment with zofenopril has been shown to restore plasma and vascular H₂S levels in spontaneously hypertensive rats (SHRs). unina.it

The physiological implications of this H₂S-releasing capability are significant and contribute to the compound's vasculoprotective and cardioprotective effects. biorxiv.orgceon.rs H₂S is an endogenous gasotransmitter with critical roles in cardiovascular homeostasis. biorxiv.org H₂S released or generated by zofenoprilat contributes to the direct relaxation of blood vessels, improves endothelial function, and promotes functional angiogenesis (the formation of new blood vessels). unina.itnih.gov Additionally, H₂S has been demonstrated to limit the development of intimal hyperplasia, the thickening of the inner layer of a blood vessel that leads to restenosis, by reducing the proliferation and migration of vascular smooth muscle cells. biorxiv.orgresearchgate.net This suggests that the H₂S-donating property of zofenoprilat provides therapeutic benefits beyond those achieved by ACE inhibition alone. unina.it

In Vitro and In Vivo (Animal) Pharmacological Investigations

In vitro studies using various cell types have elucidated specific signaling pathways modulated by zofenoprilat, providing a molecular basis for its observed pharmacological effects. A key mechanism involves the modulation of pathways that control cell proliferation, survival, and vascular function.

In human vascular smooth muscle cells (SMCs), zofenoprilat has been shown to inhibit the mitogen-activated protein kinase (MAPK) and the mammalian target of rapamycin (B549165) (mTOR) pathways. researchgate.net The inhibition of these pathways is crucial for its ability to reduce SMC proliferation and migration, which are key events in the development of intimal hyperplasia following vascular injury. researchgate.net

In studies using Human Umbilical Vein Endothelial Cells (HUVECs), zofenoprilat-induced angiogenesis was found to be dependent on the sequential activation of the Akt, endothelial nitric oxide synthase (eNOS), and ERK1/2 signaling cascade. nih.gov The activation of this pro-angiogenic pathway is initiated by H₂S released from zofenoprilat. nih.gov This process also involves the opening of ATP-sensitive potassium (K-ATP) channels, which act upstream to trigger the activation of Akt and ERK1/2. nih.gov The signaling cascade ultimately leads to the upregulation of fibroblast growth factor-2 (FGF-2), a potent angiogenic factor. nih.gov

Table 1: Cellular Signaling Pathways Modulated by Zofenoprilat in Preclinical In Vitro Models

Cell TypeSignaling PathwayUpstream Activator/MechanismKey Downstream EffectReference
Human Vascular Smooth Muscle Cells (SMCs)Mitogen-activated protein kinase (MAPK)Zofenoprilat exposureInhibition of cell proliferation and migration researchgate.net
Human Vascular Smooth Muscle Cells (SMCs)Mammalian target of rapamycin (mTOR)Zofenoprilat exposureInhibition of cell proliferation and migration researchgate.net
Human Umbilical Vein Endothelial Cells (HUVECs)Akt / eNOS / ERK1/2H₂S release, K-ATP channel openingInduction of angiogenesis, Upregulation of FGF-2 nih.gov

Preclinical in vivo studies using various animal models have demonstrated the protective effects of zofenoprilat across multiple organ systems, particularly the cardiovascular and renal systems.

Vascular System: In mouse models of carotid artery stenosis, zofenopril was found to be superior to the non-sulfhydryl ACE inhibitor enalapril (B1671234) in preventing intimal hyperplasia. researchgate.net Treatment with zofenopril abrogated the stenotic development, an effect correlated with its H₂S-releasing capability. researchgate.net In spontaneously hypertensive rats (SHRs), zofenopril treatment restored the impaired vasodilatory response to acetylcholine (B1216132) in both the aorta and carotid artery, indicating an improvement in endothelial function. unina.it This effect was replicated by the R-zofenoprilat diastereoisomer, which does not inhibit ACE but retains the ability to restore H₂S levels, highlighting a mechanism independent of ACE inhibition. unina.it

Cardiac System: In experimental models of myocardial ischemia/reperfusion (I/R) injury, zofenopril has shown significant cardioprotective properties. ceon.rsnih.gov In isolated perfused rat hearts subjected to I/R, zofenopril improved the recovery of post-ischemic left ventricular function, enhanced coronary flow, and reduced the release of creatine (B1669601) kinase, a marker of cardiac damage. nih.gov In murine and swine I/R models, pretreatment with zofenopril reduced the myocardial infarct size. ceon.rs Furthermore, long-term studies in animal models show that zofenopril can prevent post-ischemic cardiac remodeling by suppressing the increase in both ventricular mass and volume. nih.gov

Renal System: The protective effects of zofenopril extend to the renal system. In a rat model of renal ischemia/reperfusion injury, pretreatment with zofenopril significantly mitigated kidney damage. nih.gov Histological analysis revealed that zofenopril-treated animals had preserved normal glomerular morphology and only slight edema of the tubular cells, whereas untreated animals showed severe acute tubular damage. nih.gov This demonstrates a renoprotective effect against oxidative damage caused by I/R. nih.gov

Table 2: Organ-Specific Pharmacological Effects of Zofenopril/Zofenoprilat in Animal Models

Animal ModelOrgan SystemInvestigated ConditionObserved Effect of Zofenopril/ZofenoprilatReference
Hypertensive (Cx40-/-) MouseVascularCarotid Artery StenosisAbrogated intimal hyperplasia researchgate.net
Spontaneously Hypertensive Rat (SHR)VascularEndothelial DysfunctionRestored vasodilatory response to acetylcholine unina.it
Rat (isolated heart)CardiacIschemia/ReperfusionImproved post-ischemic LV function; Increased coronary flow nih.gov
Murine/Swine ModelCardiacIschemia/ReperfusionReduced myocardial infarct size ceon.rs
RatCardiacPost-Ischemic RemodelingSuppressed increase in ventricular mass and volume nih.gov
RatRenalIschemia/ReperfusionPrevented acute tubular damage; Preserved glomerular morphology nih.gov

Zofenopril is characterized as a blood-brain barrier (BBB) crossing ACE inhibitor, allowing it to potentially exert direct effects within the central nervous system (CNS) independently of its peripheral actions. nih.govahajournals.org Preclinical research into its neuropharmacological effects has focused on its neuroprotective properties, particularly related to reducing oxidative stress.

In animal models, zofenopril has been demonstrated to dose-dependently decrease the formation of intracellular reactive oxygen species (ROS) and superoxide within the brain. ahajournals.org This antioxidant effect is a key neuroprotective mechanism, as oxidative stress is a major contributor to neuronal injury in various neuropathological conditions. The ability of zofenopril to penetrate the CNS and lower oxidative stress suggests a potential to reduce cerebrovascular dysfunction. ahajournals.org

While studies specifically investigating the impact of zofenopril on cognitive outcomes like memory in animal models are limited, research on other centrally active ACE inhibitors provides a basis for potential effects. For instance, the BBB-penetrating ACE inhibitor perindopril (B612348) was shown to reverse cognitive impairment in a mouse model of Alzheimer's disease by inhibiting brain ACE activity. nih.gov These findings suggest that the class of centrally active, lipophilic ACE inhibitors, to which zofenopril belongs, may influence functions critical to cognition, such as neuronal differentiation and protection against neuroinflammation. nih.govnih.gov

Structure Activity Relationships Sar and Structural Modifications of Zofenoprilat Sodium Salt

Impact of Substituents on ACE Inhibition Potency and Selectivity

The potency and selectivity of zofenoprilat (B1230023) are dictated by the nature and arrangement of its functional groups, which interact with key residues in the active site of the angiotensin-converting enzyme. nih.gov The enzyme's active site contains two important regions: a cationic site that binds the carboxylate of the inhibitor and a zinc-binding site that interacts with a key functional group on the inhibitor. nih.gov

The sulfhydryl (-SH) group is a defining feature of zofenoprilat, distinguishing it from many other ACE inhibitors and playing a multifaceted role in its biological activity. nih.govresearchgate.net This moiety is critical for the molecule's potent interaction with the zinc ion (Zn²⁺) located in the active site of the angiotensin-converting enzyme, which is a fundamental requirement for inhibitory activity. youtube.com

The presence of the sulfhydryl group confers several unique properties to zofenoprilat. It contributes to higher lipophilicity, which enhances tissue penetration and allows for more persistent binding to tissue-bound ACE, particularly in the heart. nih.gov This results in a long-lasting and selective inhibition of cardiac ACE. nih.govresearchgate.net In comparative studies, zofenoprilat demonstrated significantly higher potency than the first-generation sulfhydryl-containing ACE inhibitor, captopril (B1668294). researchgate.net

Beyond its primary role in ACE inhibition, the sulfhydryl group is responsible for significant antioxidant and cardioprotective effects. nih.govresearchgate.net It can directly scavenge free radicals, reducing oxidative stress, and has been shown to improve vascular function by potentiating the hydrogen sulfide (B99878) (H₂S) pathway, a novel mechanism that appears to be independent of ACE inhibition. researchgate.netresearchgate.net This moiety is also essential for the acute modulation of left ventricular relaxation, an effect not observed with non-sulfhydryl-containing ACE inhibitors like lisinopril (B193118) and quinaprilat. researchgate.net

Table 1: Comparative In Vitro ACE Inhibitory Potency of Zofenoprilat and Other Inhibitors

This table displays the half-maximal inhibitory concentration (IC₅₀) values of various ACE inhibitors in tissue homogenates from spontaneously hypertensive rats, highlighting the high potency of zofenoprilat.

ACE InhibitorZinc-Binding MoietyAverage IC₅₀ (nM) researchgate.net
ZofenoprilatSulfhydryl0.8–2.8
CaptoprilSulfhydryl~6x less potent than Zofenoprilat
EnalaprilatCarboxylate~2x less potent than Zofenoprilat
FosinoprilatPhosphinate~2x less potent than Zofenoprilat
RamiprilatCarboxylate~3x more potent than Zofenoprilat

Stereochemistry is a critical determinant of a drug's pharmacological activity, as biological targets like enzymes are chiral and interact differently with various stereoisomers. nih.gov In the case of zofenoprilat, the specific spatial arrangement of its atoms is essential for its potent ACE inhibitory activity. Zofenoprilat possesses multiple chiral centers, leading to the possibility of several diastereoisomers. researchgate.net

The clinically utilized form, S-zofenopril, is metabolized to its active form, which has a specific stereoconfiguration that allows for optimal binding to the ACE active site. Research has demonstrated a clear distinction in the pharmacological profiles of zofenoprilat's diastereoisomers. For instance, the R-zofenoprilat diastereoisomer does not inhibit the angiotensin-converting enzyme. researchgate.net

Interestingly, despite its lack of ACE inhibitory action, the R-zofenoprilat diastereoisomer was found to retain beneficial effects on vascular function in spontaneously hypertensive rats. researchgate.net This suggests that some of the vasculoprotective effects of the parent compound may be mediated through mechanisms independent of ACE inhibition, such as the potentiation of the hydrogen sulfide (H₂S) pathway, which was also observed with this isomer. researchgate.net This highlights the profound impact of stereochemistry, where one isomer is responsible for the canonical ACE inhibition while another contributes to ancillary pharmacological effects.

Design and Synthesis of Zofenoprilat Analogues for Mechanistic Probes

The design and synthesis of analogues are fundamental strategies in medicinal chemistry to probe the mechanisms of drug action, explore structure-activity relationships, and optimize pharmacological properties. For zofenoprilat, this involves the systematic modification of its core structure.

The pyrrolidine (B122466) ring, derived from the amino acid proline, is a key structural element in many ACE inhibitors, providing a rigid scaffold that correctly orients the functional groups for optimal interaction with the enzyme's active site. nih.govnih.gov The synthesis of zofenopril (B1663440) often utilizes (cis)-4-thiophenyl-L-proline as a key intermediate, establishing the necessary stereochemistry of the pyrrolidine core. researchgate.net

Specific research detailing the synthesis of zofenoprilat analogues with a modified pyrrolidine ring and the direct impact of these modifications on ACE inhibitory activity is not widely available in the surveyed literature. General synthetic strategies for pyrrolidine-containing drugs often involve the functionalization of pre-formed proline derivatives, a method which can limit the ease of introducing diverse pharmacophores at various positions on the ring. nih.gov

Isosteric replacement, the substitution of an atom or group with another that has similar physical or chemical properties, is a common technique used to modify a drug's activity, selectivity, or pharmacokinetic profile. researchgate.net In the context of zofenoprilat, this could involve replacing key functional groups to probe their importance.

While the principles of isosteric replacement are well-established in medicinal chemistry, specific examples of isosteric replacements being applied to the zofenoprilat molecule, along with data on their effects on ACE inhibitory activity and selectivity, were not found in the reviewed scientific literature.

Analytical Method Development and Validation for Zofenoprilat Sodium Salt Characterization

Advanced Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are the cornerstone for separating and quantifying Zofenoprilat (B1230023) Sodium Salt from its impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity and assay determination, while Gas Chromatography (GC) is employed for analyzing residual solvents. Furthermore, due to the chiral nature of Zofenoprilat, specialized chiral chromatography is essential for determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust, reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a standard approach for the quantification and purity assessment of Zofenoprilat. Method development involves optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity.

Method Development: A typical HPLC method for Zofenoprilat would utilize a C18 column, such as a Prontosil LC18 (250 mm x 4.6 mm, 5 µm), due to its ability to effectively separate compounds of moderate polarity. pitt.edu The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as a phosphate (B84403) buffer adjusted to an acidic pH (e.g., pH 2.5). pitt.edu An acidic pH is crucial as it suppresses the ionization of the carboxylic acid group in Zofenoprilat, leading to better retention and peak shape on a reverse-phase column. Isocratic elution is often preferred for its simplicity and robustness. pitt.edu Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits significant absorbance, for instance, around 205 nm. pitt.edu

Validation: The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. This process ensures the method is reliable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. For Zofenoprilat, a linear range of 90 - 210 µg/mL has been reported. pitt.edu

Accuracy: The closeness of test results to the true value. This is often determined by recovery studies, with reported recoveries for Zofenopril (B1663440) analysis ranging from 99.34% to 100.21%. pitt.edu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with relative standard deviation (RSD) values typically required to be less than 2%. pitt.edu

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Table 1: Example HPLC Method Parameters for Zofenoprilat Analysis

Parameter Condition
Stationary Phase Prontosil LC18 Knauer C18 column (250 mm * 4.6 mm, 5 µm) pitt.edu
Mobile Phase Acetonitrile : Phosphate Buffer (pH 2.5, 0.02 M) (80:20, v/v) pitt.edu
Flow Rate 2.0 mL/min pitt.edu
Detection UV at 205 nm pitt.edu
Retention Time ~4.27 min (for Zofenopril) pitt.edu
Linearity Range 90 - 210 µg/mL pitt.edu
Accuracy (Recovery) 99.34 - 100.21% pitt.edu
Precision (RSD) < 2% pitt.edu

Gas Chromatography (GC) for Residual Solvents Analysis

Residual solvents are organic volatile chemicals used or produced in the manufacturing of APIs. acs.org Their presence is strictly controlled according to ICH Q3C guidelines due to their potential toxicity. chiralpedia.com Gas chromatography with headspace sampling (HS-GC) is the most common and effective technique for the analysis of these residual solvents. chiralpedia.com

Method Development: A headspace GC method with a Flame Ionization Detector (FID) is typically developed and validated for the determination of residual solvents in Zofenoprilat Sodium Salt. The choice of a suitable diluent is critical; dimethyl sulfoxide (B87167) (DMSO) is often selected due to its high boiling point and ability to dissolve a wide range of APIs. chiralpedia.com The separation is generally achieved on a capillary column with a stationary phase designed for volatile compounds, such as a DB-624 or BP 624. chiralpedia.comactascientific.com The GC oven temperature is programmed with a gradient to ensure the separation of solvents with a wide range of boiling points. chiralpedia.com

Validation: The method is validated for specificity, linearity, precision, accuracy, LOD, and LOQ for all potential residual solvents used in the synthesis of Zofenoprilat Sodium Salt. The limits for these solvents are categorized into Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (low toxic potential). acs.orgorganicchemistrydata.org

Table 2: General GC-HS Method for Residual Solvent Analysis

Parameter Condition
Instrumentation Headspace Gas Chromatograph with FID
Column BP 624 (or equivalent), 30 m x 0.53 mm i.d., 0.25 µm coating actascientific.com
Carrier Gas Nitrogen or Helium actascientific.com
Diluent Dimethyl sulfoxide (DMSO) chiralpedia.com
Oven Temperature Initial 40°C, ramped to ~200-240°C chiralpedia.com
Injector Temperature ~150°C chiralpedia.com
Detector Temperature ~250-290°C chiralpedia.com
Analysis Quantitation of solvents as per ICH Q3C limits acs.org

Chiral Chromatography for Enantiomeric Purity Determination

Zofenoprilat possesses chiral centers, meaning it can exist as different enantiomers. Since different enantiomers of a drug can have vastly different pharmacological and toxicological profiles, regulatory agencies require the quantification of the enantiomeric purity of chiral drugs. csfarmacie.cz Chiral HPLC is the method of choice for this determination.

Method Development: The separation of enantiomers is achieved by creating a chiral environment where the two enantiomers interact differently, leading to different retention times. This can be done in two primary ways:

Direct Method using Chiral Stationary Phases (CSPs): This is the most common approach, where the analyte is passed through a column containing a single enantiomer of a chiral compound bound to the stationary phase. chiralpedia.comyoutube.com For compounds like Zofenoprilat, which are derivatives of amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. actascientific.com For the closely related compound captopril (B1668294), chiral columns like CHIRALPAK IB (amylose-based) and CHIRACEL OD-H (cellulose-based) have proven effective for separating its isomers. actascientific.com The mobile phase is typically a non-polar mixture, such as n-hexane and ethanol. actascientific.com

Indirect Method: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column, such as a C18. chiralpedia.com

Validation: The chiral method is validated for its ability to separate and quantify the undesired enantiomer from the desired one. Key validation parameters include specificity (demonstrating baseline separation), LOQ for the undesired enantiomer, linearity, precision, and accuracy.

Table 3: Chiral HPLC Approach for Enantiomeric Purity

Parameter Approach
Principle Enantioselective separation based on differential interaction with a chiral selector. csfarmacie.cz
Stationary Phase Chiral Stationary Phase (CSP), e.g., CHIRALPAK or CHIRACEL series. actascientific.com
Mobile Phase Typically normal phase, e.g., n-Hexane/Ethanol mixtures. actascientific.com
Detection UV
Objective To quantify the percentage of the unwanted enantiomer relative to the main enantiomer.

Spectroscopic and Spectrometric Characterization Methods

Alongside chromatographic techniques, spectroscopic and spectrometric methods are indispensable for the comprehensive characterization of Zofenoprilat Sodium Salt. Nuclear Magnetic Resonance (NMR) provides detailed structural information, while Mass Spectrometry (MS) confirms the molecular weight and aids in structural elucidation through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Impurity Detection

NMR spectroscopy is a powerful, non-destructive technique for the unambiguous confirmation of the chemical structure of Zofenoprilat. It provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are utilized for complete structural assignment.

Structural Confirmation: ¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR spectra reveal the number of different types of carbon atoms in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are characteristic of the electronic environment of each nucleus. nih.gov For a definitive assignment of all proton and carbon signals, 2D NMR techniques are employed.

Impurity Detection: NMR can also be used to detect and identify impurities if they are present in sufficient quantities (typically >0.1%). The presence of unexpected signals in the ¹H or ¹³C NMR spectra can indicate the presence of process-related impurities or degradation products.

Table 4: Expected NMR Data for Zofenoprilat Structural Elucidation

Technique Information Provided
¹H NMR Proton chemical shifts, signal integrals (proton count), and coupling constants (J-values) revealing neighboring protons. acs.org
¹³C NMR Carbon chemical shifts, indicating the different carbon environments (e.g., C=O, aromatic C, aliphatic C). acs.org
2D COSY Correlation between coupled protons (¹H-¹H connectivity).
2D HSQC Correlation between protons and their directly attached carbons (¹H-¹³C one-bond connectivity).
2D HMBC Correlation between protons and carbons over two to three bonds (¹H-¹³C long-range connectivity), crucial for assembling molecular fragments.

Mass Spectrometry (MS) for Molecular Weight and Fragment Identification

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of Zofenoprilat and to aid in its structural elucidation by analyzing its fragmentation patterns.

Molecular Weight Confirmation: When coupled with a soft ionization technique like Electrospray Ionization (ESI), MS can accurately determine the molecular weight of Zofenoprilat. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Fragment Identification: Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions from a selected precursor ion (e.g., the [M+H]⁺ ion of Zofenoprilat). The fragmentation of the molecule occurs at its weakest bonds. The resulting fragmentation pattern is a unique "fingerprint" that can be used to confirm the identity of the compound and to elucidate the structure of unknown impurities. For Zofenoprilat, key fragmentations would be expected to occur at the amide bond and the thioester linkage. The strategy for elucidating structures of metabolites often relies on comparing the fragmentation of the parent drug to that of its metabolites. nih.gov

Table 5: Predicted Key Fragmentations for Zofenoprilat in ESI-MS/MS

Precursor Ion (m/z) Predicted Fragmentation Pathway Resulting Fragment Ion (m/z)
[M+H]⁺ Cleavage of the amide bond (C-N) Ion corresponding to the acylium portion
[M+H]⁺ Cleavage of the amide bond (C-N) Ion corresponding to the proline moiety
[M+H]⁺ Loss of the thiol group (-SH) [M+H - SH]⁺
[M+H]⁺ Loss of water (-H₂O) from the carboxylic acid [M+H - H₂O]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Identity and Quantification

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the characterization of Zofenoprilat Sodium Salt. They provide critical information regarding the compound's identity and can be employed for quantitative analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy is primarily used for the quantitative determination of Zofenoprilat in various samples. The method is based on the principle of the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. For quantification, Zofenoprilat exhibits a distinct maximum absorption wavelength (λmax). Studies have reported a λmax at 248 nm. researchgate.net The linearity of the method has been established in concentration ranges such as 2-70 μg/mL. researchgate.net Other analytical methods have utilized UV detection at wavelengths of 225 nm and 270 nm for the determination of zofenopril and related compounds. researchgate.netcu.edu.egresearchgate.net The simplicity, cost-effectiveness, and reproducibility of UV-Vis spectrophotometry make it a valuable method for routine quality control assays of Zofenoprilat Sodium Salt in bulk and pharmaceutical formulations. researchgate.net

UV-Vis Spectroscopy Parameters for Zofenopril Analysis
ParameterReported ValueSource
Maximum Absorption (λmax)248 nm researchgate.net
Alternative Detection Wavelengths225 nm, 270 nm researchgate.netcu.edu.egresearchgate.net
Linear Concentration Range2-70 μg/mL researchgate.net
Molar Absorptivity1.317x104 L·mol-1·cm-1 researchgate.net
Limit of Detection (LOD)0.5052 μg/mL researchgate.net
Limit of Quantification (LOQ)1.5310 μg/mL researchgate.net

Infrared (IR) Spectroscopy serves as a powerful tool for the identification and structural confirmation of Zofenoprilat Sodium Salt. The technique identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of Zofenoprilat Sodium Salt is expected to show characteristic absorption bands corresponding to its key structural features. These include the C=O stretching of the carboxylate salt and the amide group, the S-H stretch of the thiol group, and C-S stretching from the phenylthio moiety. The unique pattern of these bands provides a molecular fingerprint, confirming the identity of the compound. The development of an IR-based quantitative method, often using a potassium bromide (KBr) pellet sample preparation technique, is also feasible and represents an environmentally friendly analytical approach. gavinpublishers.com

Hyphenated Techniques for Comprehensive Analysis

For a more comprehensive characterization of Zofenoprilat Sodium Salt, particularly for separating and identifying trace-level impurities and performing precise structural elucidation, hyphenated analytical techniques are indispensable. These methods combine the powerful separation capabilities of chromatography (liquid or gas) with the sensitive and specific detection of mass spectrometry (MS), providing a level of analytical detail unattainable by individual techniques.

LC-MS/MS and GC-MS for Trace Impurity Profiling and Structural Elucidation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of Zofenoprilat and its related substances. nih.govnih.gov This technique is particularly well-suited for non-volatile compounds like Zofenoprilat. In method development, a critical consideration is the stability of the free sulfhydryl group in Zofenoprilat, which is prone to oxidative degradation. To prevent this, a derivatization step, such as treatment with N-ethylmaleimide, can be employed to protect the thiol group before analysis. nih.gov

Chromatographic separation is typically achieved on reversed-phase columns, such as a phenyl-hexyl column (250 mm × 4.6 mm, 5 µm), using a mobile phase consisting of a methanol (B129727) and water mixture containing an acidifier like formic acid. nih.gov The mass spectrometer, operating in a tandem (MS/MS) mode, provides exceptional specificity by monitoring specific precursor-to-product ion transitions, allowing for accurate quantification even in complex matrices. nih.govnih.gov This method has been validated with high precision and accuracy, achieving limits of quantitation as low as 2 ng/mL. nih.gov The high resolution and accuracy of LC-MS/MS are crucial for the structural elucidation of unknown impurities and degradation products.

LC-MS/MS Method Parameters for Zofenoprilat Analysis
ParameterDescriptionSource
Sample PreparationProtection of free sulfhydryl group with N-ethylmaleimide (NEM) to prevent oxidation. nih.gov
Chromatography ColumnPhenyl-hexyl column (5μm, 250mm × 4.6mm i.d.) nih.gov
Mobile PhaseMethanol and 0.1% formic acid solution (e.g., 85:15, v/v or 95:5, v/v) nih.govnih.gov
Ionization ModeElectrospray Ionization (ESI), positive or negative ion mode nih.govnih.gov
DetectionTriple-stage-quadrupole instrument (Tandem MS) nih.gov
Validated Concentration Range2-600 ng/mL nih.gov
Extraction RecoveryAverage of 70.1% to 92.5% nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a complementary technique used for the analysis of volatile and semi-volatile impurities that may be present in the Zofenoprilat Sodium Salt drug substance. thermofisher.com These impurities could originate from starting materials or be by-products from the synthetic process. In a typical GC-MS analysis, the sample is injected into a heated port, and volatile compounds are separated on a capillary column (e.g., a 30 m × 0.25 mm I.D. column). thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and detected. aidic.it The use of high-resolution accurate mass spectrometry (HRAMS) allows for the determination of the elemental composition of unknown impurities, which, combined with MS/MS fragmentation data, enables confident structural elucidation. thermofisher.com

Elemental Analysis and Counterion Determination for Zofenoprilat Sodium Salt

Elemental Analysis is performed to verify the empirical formula of Zofenoprilat Sodium Salt by determining the mass percentages of its constituent elements. This is a fundamental test for confirming the identity and purity of the compound. The analysis provides experimental values for carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur, which are then compared against the theoretical values calculated from its chemical formula, C₁₅H₁₈NNaO₃S₂. hunlihunli.com

Theoretical Elemental Composition of Zofenoprilat Sodium Salt (C₁₅H₁₈NNaO₃S₂)
ElementSymbolPercentage (%)
CarbonC51.86
HydrogenH5.22
NitrogenN4.03
SodiumNa6.62
OxygenO13.82
SulfurS18.46
Data sourced from MedKoo Biosciences. hunlihunli.com

Counterion Determination is a critical quality control test to confirm that the correct salt form has been produced and to quantify the stoichiometry between the Zofenoprilat anion and the sodium cation. researchgate.net The sodium content in a drug substance typically ranges from 2-30% w/w, necessitating precise and accurate analytical methods for its quantification. researchgate.net While traditional methods exist, modern chromatography-based techniques are preferred for their specificity and efficiency.

Commonly employed methods include Ion Chromatography (IC) with conductivity detection and Hydrophilic Interaction Liquid Chromatography (HILIC). researchgate.netlcms.czthermofisher.com HILIC can be coupled with universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as the sodium ion lacks a UV chromophore. lcms.czthermofisher.com These methods are capable of separating the inorganic sodium counterion from the active pharmaceutical ingredient (API), allowing for accurate and reproducible quantification. lcms.cz For instance, a HILIC method can demonstrate excellent reproducibility, with a relative standard deviation (RSD) for retention time and peak area of less than 5%. lcms.cz The ability to simultaneously measure the API and its counterion in a single run is also possible using mixed-mode columns, further enhancing analytical efficiency. thermofisher.com

Impurity Profiling, Degradation Pathways, and Stability Research of Zofenoprilat Sodium Salt

Identification and Characterization of Process-Related Impurities in Zofenoprilat (B1230023) Sodium Salt

The manufacturing process of an API is a primary source of impurities, which can include unreacted starting materials, by-products from the main reaction, products of side reactions, and degradation products. google.com The control of these impurities is a critical aspect of pharmaceutical quality control, guided by regulations such as those from the International Conference on Harmonization (ICH). google.com

Synthesis By-products and Residual Reactants

The synthesis of Zofenoprilat's parent compound, Zofenopril (B1663440), typically involves the condensation of two key intermediates: (S)-3-benzoylthio-2-methylpropanoic acid and cis-4-phenylthio-L-proline. epo.orggoogle.com Impurities can arise from these starting materials or from the chemical transformations they undergo.

Key synthesis-related impurities can include:

Unreacted Starting Materials and Intermediates : Residual amounts of precursors like (4S)-4-(Phenylthio)-L-proline Hydrochloride and S(-)-3-benzoylthio-2-methylpropanoic acid chloride can persist if the reaction does not go to completion. epo.orgsynzeal.com

Stereoisomers : Zofenopril has two asymmetric carbon atoms, leading to the possibility of four stereoisomers. google.com The desired isomer is a specific "cis-S,S" configuration. An impurity that can arise during the formation of zofenopril is the cis-phenyl thioproline acetamide (B32628) of formula VIII, which must be controlled to levels typically not exceeding 0.1% to 0.5% area by HPLC. google.com

Side-Reaction Products : The complexity of the synthesis can lead to various by-products. One such identified impurity is 1-Benzyl 2-methyl (2S,4S)-4-(phenylthio)pyrrolidine-1,2-dicarboxylate, also known as Zofenopril Impurity 3. synzeal.com

Impurity NameCAS NumberTypePotential Origin
(4S)-4-(Phenylthio)-L-proline Hydrochloride105107-84-4Residual ReactantKey intermediate in Zofenopril synthesis. synzeal.com
cis-phenyl thioproline acetamideNot AvailableBy-productArises during the formation of Zofenopril. google.com
Zofenopril Impurity 375176-34-0By-productSide-reaction product from synthesis. synzeal.com
Zofenoprilat, L-arginine81872-09-5Related CompoundAlternate salt form.

Inorganic and Organic Contaminants

Beyond synthesis by-products, other contaminants can be introduced during the manufacturing process.

Organic Contaminants : These primarily consist of residual solvents used during reaction, extraction, and purification steps. Process patents for Zofenopril mention the use of various solvents, including ketonic solvents (acetone), ester solvents (ethyl acetate), and nitriles (acetonitrile). google.com ICH guidelines set strict limits for these residual solvents in the final API.

Inorganic Contaminants : These can include reagents, catalysts, and inorganic salts. For instance, the synthesis of Zofenopril involves pH adjustments using sodium hydroxide (B78521) and hydrochloric acid, and the purification of its potassium salt intermediate may be followed by conversion to the calcium salt using calcium chloride. epo.org Residual inorganic ions must be washed out and controlled. epo.org Heavy metals from reactors or catalysts are another potential source of inorganic contamination. wikipedia.org

Elucidation of Degradation Pathways of Zofenoprilat Sodium Salt

Understanding how Zofenoprilat Sodium Salt degrades is essential for determining appropriate storage conditions and shelf-life. This is typically investigated through forced degradation or stress testing. researchgate.net

Forced Degradation Studies (Acidic, Basic, Oxidative, Photolytic, Thermal Stress)

Forced degradation studies deliberately expose the API to harsh conditions to accelerate its decomposition. researchgate.net While specific studies on Zofenoprilat Sodium Salt are not widely published, extensive research on its prodrug, Zofenopril, provides significant insights into its stability profile.

A study on Zofenopril subjected it to acidic, alkaline, neutral, oxidative, photolytic, and thermal stress as per ICH guidelines. nih.gov The key findings from this study are summarized below:

Oxidative and Basic Hydrolysis : The drug showed significant degradation under oxidative and basic (alkaline) hydrolysis stress conditions. nih.gov

Stable Conditions : It was found to be relatively stable under thermal, acidic, neutral hydrolysis, and photolytic stress conditions. nih.gov

The susceptibility to oxidative degradation is a known characteristic of sulfhydryl-containing ACE inhibitors like Zofenoprilat. nih.govnih.gov The free sulfhydryl (-SH) group is prone to oxidation. nih.gov This is further supported by analytical methods developed for Zofenoprilat that involve derivatization of the sulfhydryl group with agents like N-ethylmaleimide (NEM) to prevent its oxidative degradation during analysis. nih.gov

Stress ConditionObserved Effect on Zofenopril (Prodrug)Relevance to Zofenoprilat
Acidic HydrolysisStable nih.govLikely stable due to structural similarity.
Basic HydrolysisExtensive Degradation nih.govThe amide bond is susceptible to base-catalyzed hydrolysis.
Oxidative StressExtensive Degradation nih.govHighly relevant; the free sulfhydryl group in Zofenoprilat is prone to oxidation. nih.gov
Photolytic StressStable nih.govSuggests good stability under light exposure.
Thermal StressStable nih.govSuggests good thermal stability under typical conditions.

Identification and Structural Characterization of Degradation Products

The characterization of degradation products is crucial for understanding the degradation pathways. Modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are essential for separating and identifying these products. nih.govijprajournal.comekb.eg

For Zofenopril, a total of six degradation products were observed under forced degradation conditions, which were subsequently characterized using LC-MS/MS to propose their fragmentation pathways. nih.gov

For Zofenoprilat specifically, the most anticipated degradation pathway is the oxidation of its reactive sulfhydryl group. This can lead to the formation of a disulfide dimer , where two molecules of Zofenoprilat become linked by a disulfide (-S-S-) bond. researchgate.net This is a common degradation pathway for other sulfhydryl-containing ACE inhibitors as well. researchgate.net

Another identified related compound is Zofenoprilat-NES , which is the N-ethyl succinimide (B58015) adduct. pharmaffiliates.com While often formed intentionally during bioanalytical sample preparation to stabilize the thiol group, its presence could also indicate reaction with succinimide-related species under certain conditions. nih.gov

Stability Kinetics and Shelf-Life Prediction (Pre-formulation Aspects)

Stability kinetics involves studying the rate at which a drug substance degrades. This data, often generated from accelerated stability studies, is used to predict the shelf-life of the API under recommended storage conditions. mdpi.comnih.gov

The process generally involves:

Data Collection : Measuring the concentration of the API and its degradation products over time at various elevated temperatures (e.g., 40°C, 50°C, 60°C). nih.gov

Kinetic Modeling : Determining the order of the degradation reaction (e.g., zero-order, first-order). For many drugs, degradation follows first-order kinetics, where the rate of degradation is proportional to the drug concentration.

Arrhenius Equation : The data is often analyzed using the Arrhenius equation, which relates the rate of a chemical reaction to temperature. By plotting the logarithm of the reaction rate constant against the inverse of the absolute temperature, one can extrapolate to find the rate constant at normal storage temperatures (e.g., 25°C or 5°C). nih.gov

Shelf-Life Prediction : The shelf-life (often defined as the time it takes for the concentration of the API to decrease to 90% of its initial value) can then be calculated for the desired storage conditions. nih.gov

While specific stability kinetic parameters and shelf-life data for Zofenoprilat Sodium Salt (90 per cent) are not publicly available, the forced degradation studies on its parent compound suggest good intrinsic stability, except under basic and oxidative conditions. nih.gov The high susceptibility to oxidation implies that preventing exposure to oxygen and certain metal ions is critical for its long-term stability. nih.govnih.gov Therefore, packaging under an inert atmosphere and inclusion of antioxidants or chelating agents in a final formulation would be important considerations derived from these pre-formulation stability aspects.

Influence of Environmental Factors on Zofenoprilat Sodium Salt Stability

The stability of a pharmaceutical salt such as Zofenoprilat Sodium Salt is intrinsically linked to its environment. Factors including temperature, humidity, light, and pH can significantly impact its integrity, leading to degradation and the formation of impurities. umn.edunih.gov

Forced degradation studies, which are conducted under conditions more severe than accelerated stability testing, are instrumental in elucidating the stability profile of a drug substance. ich.orgmdpi.com While specific public data on the forced degradation of Zofenoprilat Sodium Salt is limited, studies on its prodrug, zofenopril, offer valuable insights. Zofenopril has demonstrated extensive degradation under oxidative and base hydrolysis stress conditions. ich.org Conversely, it has been found to be stable under thermal, acidic, neutral, and photolytic stress. ich.org

Given that zofenoprilat is the active metabolite of zofenopril and possesses a free sulfhydryl group, it is highly susceptible to oxidative degradation. researchgate.netnih.gov This susceptibility is a critical consideration in its formulation and storage. The sulfhydryl moiety can be readily oxidized, leading to the formation of disulfide impurities.

The stability of pharmaceutical salts in solid dosage forms can also be influenced by factors such as the potential for dissociation, which can affect product performance. nih.gov The microenvironmental pH within a formulation can also play a critical role in the stability of a salt. umn.edu

Table 1: Inferred Stability of Zofenoprilat Sodium Salt Under Various Stress Conditions (Based on Zofenopril Data)

Stress ConditionExpected Stability of Zofenoprilat Sodium SaltRationale
Oxidative Stress Likely UnstablePresence of a free sulfhydryl group, which is prone to oxidation. researchgate.netnih.gov Studies on the prodrug zofenopril show extensive degradation under oxidative conditions. ich.org
Base Hydrolysis Potentially UnstableThe prodrug zofenopril shows significant degradation under basic hydrolytic conditions. ich.org The ester and amide functionalities in the zofenoprilat structure could be susceptible to base-catalyzed hydrolysis.
Acid Hydrolysis Likely StableThe prodrug zofenopril is reported to be stable under acidic stress. ich.org
Thermal Stress Likely StableThe prodrug zofenopril is reported to be stable under thermal stress. ich.org
Photolytic Stress Likely StableThe prodrug zofenopril is reported to be stable under photolytic stress. ich.org
Neutral Hydrolysis Likely StableThe prodrug zofenopril is reported to be stable under neutral hydrolytic conditions. ich.org

Degradation Mechanisms and Kinetics Modeling

Understanding the degradation mechanisms and the kinetics of these processes is fundamental to predicting the shelf-life and ensuring the safety of a pharmaceutical product. Degradation reactions can follow various kinetic models, including zero-order, first-order, and second-order reactions.

For many pharmaceutical compounds, degradation in the solid state can be complex and may not follow simple kinetic models. However, kinetic analysis of degradation data obtained under different stress conditions can provide valuable information. For instance, the degradation kinetics of some pharmaceutical salts have been observed to follow pseudo-first-order kinetics. nih.gov

The primary degradation pathways anticipated for Zofenoprilat Sodium Salt, based on its chemical structure and data from its prodrug, are oxidation and hydrolysis.

Oxidative Degradation: The free sulfhydryl (-SH) group in zofenoprilat is a prime target for oxidation, which can lead to the formation of a disulfide dimer (a molecule formed by the joining of two zofenoprilat molecules via a disulfide bond). This is a common degradation pathway for sulfhydryl-containing ACE inhibitors. researchgate.net To prevent this during analytical procedures, the sulfhydryl groups are often protected. nih.gov

Hydrolytic Degradation: The amide and carboxylate functional groups within the zofenoprilat molecule could be susceptible to hydrolysis, particularly under basic conditions. ich.org This would involve the cleavage of the amide bond, leading to the formation of smaller, inactive molecules.

Kinetic modeling of the degradation of Zofenoprilat Sodium Salt would involve determining the rate of degradation under various conditions of temperature, humidity, and pH. This data can then be used to construct a mathematical model that describes the degradation rate as a function of these variables. Such models are invaluable for predicting the stability of the compound over time and for establishing appropriate storage conditions and re-test periods as per ICH guidelines. mdpi.comich.org

Table 2: Potential Degradation Products of Zofenoprilat Sodium Salt

Degradation PathwayPotential Degradation ProductChemical Change
Oxidation Zofenoprilat DisulfideFormation of a disulfide bond between two zofenoprilat molecules.
Hydrolysis (Amide Bond Cleavage) (2S)-3-mercapto-2-methylpropanoic acid and (S)-proline derivativeCleavage of the amide linkage connecting the two main structural components of the molecule.

This table presents hypothetical degradation products based on the chemical structure of zofenoprilat and general degradation pathways of similar compounds. The actual degradation products would need to be identified and characterized through analytical techniques such as LC-MS/MS. ich.orgekb.egmdpi.com

Preclinical Pharmacokinetics and Metabolism of Zofenoprilat Sodium Salt

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models.researchgate.netnih.govnih.gov

The prodrug, zofenopril (B1663440), is readily absorbed and rapidly and completely hydrolyzed to its active form, zofenoprilat (B1230023). nih.gov Studies in dogs have shown that the primary sites for this bioactivation are the gut and the liver, with the gut wall contributing significantly to the first-pass hydrolysis. nih.gov Following oral administration of zofenopril, zofenoprilat is the principal active moiety found in systemic circulation. nih.gov

Bioavailability and Systemic Exposure in Various Animal Species.nih.govnih.gov

Following oral administration of its prodrug, zofenopril, zofenoprilat demonstrates significant systemic exposure in multiple animal species, including rats, dogs, and monkeys. nih.gov After oral administration of equimolar doses of zofenopril, it proved to be a more effective and longer-lasting ACE inhibitor in all three species compared to captopril (B1668294). nih.gov This suggests efficient conversion of the prodrug and sustained levels of the active metabolite, zofenoprilat. In vivo studies in rats, dogs, and monkeys have demonstrated that zofenoprilat is a potent inhibitor of the angiotensin I pressor response when administered intravenously. nih.gov

While specific bioavailability data for direct administration of zofenoprilat sodium salt in animal models is not extensively detailed in the available literature, the high lipophilicity of the parent compound, zofenopril, contributes to its enhanced oral absorption and subsequent high systemic levels of zofenoprilat. nih.gov

Table 1: Systemic Exposure of Zofenoprilat in Animal Models Following Oral Administration of Zofenopril

Animal SpeciesKey Findings
Rats Zofenoprilat demonstrated potent and long-lasting ACE inhibition. nih.gov
Dogs Showed effective and sustained ACE inhibition. nih.gov
Monkeys Exhibited potent and prolonged ACE inhibitory effects. nih.gov

Tissue Distribution and Protein Binding Studies.researchgate.netnih.gov

Studies involving radiolabeled zofenopril in rats have provided insights into the tissue distribution of its active metabolite, zofenoprilat. Following a single oral administration of 14C-zofenopril, the highest concentrations of total radioactivity, expressed as zofenoprilat equivalents, were observed in the plasma and various tissues shortly after dosing. researchgate.net

High concentrations were noted in organs involved in absorption and excretion, such as the stomach, intestines, kidneys, and urinary bladder. researchgate.net Importantly, significant concentrations were also found in target organs for its therapeutic effects, including the heart and aorta, indicating excellent penetration and binding in these tissues. researchgate.net This high affinity for tissue ACE, particularly in the heart, is a distinguishing feature of zofenoprilat. nih.gov Both zofenopril and zofenoprilat are extensively bound to plasma proteins.

Metabolic Fate and Metabolite Identification of Zofenoprilat Sodium Salt.nih.govnih.gov

The primary metabolic pathway for zofenopril is its hydrolysis to the active metabolite, zofenoprilat. nih.gov The metabolism of zofenoprilat itself has been studied to a lesser extent in preclinical animal models. The comparative metabolism of similar compounds has been investigated in rats, dogs, and monkeys, revealing species-specific differences in metabolic pathways. nih.gov

In Vitro Metabolism Studies (e.g., Liver Microsomes, Recombinant Enzymes).nih.govnih.gov

Detailed in vitro metabolism studies specifically for zofenoprilat sodium salt using animal-derived liver microsomes or recombinant enzymes are not extensively reported in the publicly available scientific literature. Such studies are crucial for identifying the specific enzymes responsible for any further metabolism of zofenoprilat and for assessing the potential for metabolic drug-drug interactions. Generally, liver microsomes are a standard tool to investigate the phase I metabolism of drug candidates. nih.govnih.gov

Major and Minor Metabolite Characterization.

The primary and most significant metabolite of zofenopril is zofenoprilat. Characterization of further major and minor metabolites of zofenoprilat in preclinical animal models is not well-documented in the available research.

Drug-Drug Interactions at the Pharmacokinetic Level (In Vitro/Animal Studies).

Specific in vitro or animal studies investigating the pharmacokinetic drug-drug interactions of zofenoprilat sodium salt are not widely available in the current body of scientific literature.

Cytochrome P450 Enzyme Inhibition or Induction Studies.hep-druginteractions.org

The potential for zofenoprilat to interact with the Cytochrome P450 (CYP) enzyme system, a major pathway for the metabolism of many drugs, has been evaluated through preclinical assessments. In silico predictions suggest that zofenoprilat is unlikely to be a substrate or an inhibitor of the major CYP isoforms responsible for drug metabolism. drugbank.com Specifically, computational models predict that zofenoprilat does not act as a substrate for CYP1A2, CYP2C9, CYP2D6, or CYP3A4. drugbank.com Furthermore, these models indicate that zofenoprilat is not an inhibitor of these key enzymes. drugbank.com This suggests a low likelihood of zofenoprilat being involved in drug-drug interactions mediated by the inhibition or induction of these primary CYP450 pathways. drugbank.comdoctorlib.org The lack of significant metabolism by CYP enzymes is further supported by the understanding that its clearance is not primarily dependent on this system. doctorlib.org

Table 1: Predicted Interaction of Zofenoprilat with Cytochrome P450 Enzymes

Enzyme Predicted Interaction Confidence
CYP450 1A2 Non-inhibitor 0.8182
CYP450 2C9 Non-inhibitor Not Specified
CYP450 2C9 Non-substrate 0.7018
CYP450 2D6 Non-substrate 0.5082
CYP450 3A4 Non-substrate 0.6499

Data derived from in silico predictions. drugbank.com

Transporter Protein Modulation and its Pharmacokinetic Implications.

The interaction of zofenoprilat with various drug transporter proteins, which play a crucial role in the absorption, distribution, and excretion of xenobiotics, has been assessed. These transporters, such as P-glycoprotein (P-gp), are present in key tissues including the intestines, kidneys, and the blood-brain barrier. medsafe.govt.nz Preclinical in silico models have been utilized to predict the potential for zofenoprilat to act as a substrate or inhibitor of these transporters.

Computational analysis indicates that zofenoprilat is not a substrate for the efflux transporter P-glycoprotein (P-gp). drugbank.com Additionally, it is predicted to be a non-inhibitor of P-gp. drugbank.com These predictions suggest that zofenoprilat's pharmacokinetics are unlikely to be significantly influenced by P-gp mediated efflux, nor is it likely to alter the disposition of other drugs that are substrates of this transporter. Similarly, predictions for its interaction with the renal organic cation transporter suggest it is a non-inhibitor. drugbank.com The high lipophilicity of zofenoprilat may facilitate its intracellular accumulation, a characteristic that has been noted in comparison to other ACE inhibitors. oup.comnih.gov

Table 2: Predicted Interaction of Zofenoprilat with Transporter Proteins

Transporter Predicted Interaction Confidence
P-glycoprotein (P-gp) Non-substrate 0.6059
P-glycoprotein I (P-gp) Non-inhibitor 0.9231
P-glycoprotein II (P-gp) Non-inhibitor 0.5765
Renal Organic Cation Transporter Non-inhibitor 0.7798

Data derived from in silico predictions. drugbank.com

Table of Mentioned Compounds

Compound Name
Zofenoprilat Sodium Salt
Zofenopril
Zofenoprilat
P-glycoprotein

Solid State Chemistry and Formulation Science Research of Zofenoprilat Sodium Salt

Polymorphism and Amorphism Investigations of Zofenoprilat (B1230023) Sodium Salt

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of profound importance in the pharmaceutical industry. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can impact the drug's performance. Amorphous forms, lacking a long-range ordered crystal lattice, typically show higher solubility but may be less stable than their crystalline counterparts.

Identification of Crystalline Forms and Amorphous Phases

The investigation into the solid-state forms of a drug substance like Zofenoprilat Sodium Salt begins with screening for different crystalline and amorphous phases. While specific data on Zofenoprilat Sodium Salt is not extensively available in public literature, the principles of such investigations can be illustrated by studies on related compounds. For instance, different crystalline forms of sacubitril (B1662468) sodium salt, another cardiovascular drug, have been identified and characterized, each with unique properties. googleapis.com The preparation of an amorphous form of sacubitril valsartan (B143634) trisodium (B8492382) complex has also been described, highlighting the interest in this solid-state form for potentially improved solubility characteristics. google.com The process for preparing Zofenopril (B1663440) and its pharmaceutically acceptable salts may result in either substantially crystalline or amorphous forms, depending on the conditions used. google.com

The identification of these forms often involves crystallization experiments under a wide range of conditions, including different solvents, temperatures, and pressures. The goal is to produce a comprehensive landscape of the possible solid forms of Zofenoprilat Sodium Salt.

Characterization by X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA)

Once different solid forms are obtained, they are rigorously characterized using a suite of analytical techniques.

X-ray Diffraction (XRD) is a cornerstone technique for identifying crystalline phases. Each crystalline solid has a unique XRD pattern, which acts as a "fingerprint." For example, a patent for Zofenopril tertiary butyl amine salt describes its characterization by a powder X-ray diffraction pattern with specific characteristic peaks. google.com Similarly, different crystalline forms of sacubitril sodium salt are distinguished by their unique X-ray powder diffraction spectra. googleapis.com An amorphous form, lacking long-range order, will produce a diffuse halo rather than sharp peaks in an XRD pattern.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. google.com DSC is invaluable for detecting phase transitions such as melting, crystallization, and glass transitions. For instance, the DSC thermogram of a crystalline form of sacubitril sodium salt shows a distinct endothermic peak corresponding to its melting point. googleapis.com In contrast, an amorphous solid will exhibit a glass transition (Tg), which is a characteristic change in heat capacity. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. mdpi.com This technique is crucial for identifying the presence of solvates or hydrates and for assessing the thermal stability of the compound. For example, TGA can determine the water content in hydrated crystalline forms. nih.gov The thermal decomposition of a substance is also clearly indicated by a mass loss at a specific temperature range. wipo.int

The following table illustrates the type of data obtained from these characterization techniques, using hypothetical examples based on typical findings for related pharmaceutical salts.

Analytical Technique Crystalline Form Amorphous Form
X-ray Diffraction (XRD) Sharp, well-defined peaks at specific 2θ angles.A broad, diffuse halo with no distinct peaks.
Differential Scanning Calorimetry (DSC) A sharp endothermic peak at the melting point (Tm).A step-like change in the baseline at the glass transition temperature (Tg), followed by potential crystallization exotherm and melting endotherm upon heating.
Thermogravimetric Analysis (TGA) Mass loss corresponding to desolvation/dehydration at specific temperatures, followed by decomposition at higher temperatures.Gradual mass loss of adsorbed solvent, followed by decomposition, which may occur at a lower temperature than the crystalline form.

Co-crystallization and Salt Formation Studies of Zofenoprilat and Related Compounds

Beyond polymorphism of the single-component API, the formation of multi-component solids like co-crystals and new salts represents a significant strategy in pharmaceutical development to enhance drug properties.

Design and Characterization of Novel Solid Forms

Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. nih.gov The selection of a suitable co-former is crucial and can be guided by principles of crystal engineering. The formation of new salts with different counter-ions is another avenue to modify the physicochemical properties of a drug. nih.gov Patents exist that describe new crystal salts of Zofenopril, indicating active research in this area to find forms with improved characteristics. wipo.intgoogle.com

The characterization of these new solid forms involves the same techniques used for polymorph analysis, including XRD, DSC, TGA, and spectroscopic methods, to confirm the formation of a new crystalline entity and to determine its properties. nih.govnih.gov

Impact on Material Properties and Stability

The formation of co-crystals or different salts can have a profound impact on material properties such as solubility, dissolution rate, stability, and mechanical properties. nih.gov For example, a study on enalapril (B1671234), another ACE inhibitor, showed that the formation of different salts (citrate, mesylate, tartrate, etc.) resulted in varied profiles of hygroscopicity, solubility, and stability. nih.gov The goal of these studies is to identify a solid form of Zofenoprilat that possesses optimal characteristics for formulation into a drug product. The stability of amorphous drug-polymer salts has also been investigated as a strategy to inhibit crystallization and improve performance. nih.gov

Excipient Compatibility Studies for Zofenoprilat Sodium Salt (Pre-formulation Focus)

Pre-formulation studies are essential to ensure that the chosen excipients (inactive ingredients) in a drug formulation are compatible with the API. Incompatibilities can lead to degradation of the API, affecting the safety, efficacy, and shelf-life of the drug product.

Drug-excipient compatibility studies are a critical step in the pre-formulation phase. researchgate.net These studies typically involve mixing the API with various excipients and storing the mixtures under accelerated conditions of temperature and humidity. researchgate.net The samples are then analyzed at different time points to detect any physical or chemical changes.

Commonly used techniques for assessing compatibility include DSC, which can show changes in the thermal behavior of the mixture, and chromatographic methods like HPLC, which can quantify the degradation of the API and the formation of impurities. researchgate.netamericanpharmaceuticalreview.com For example, a study on enalapril maleate (B1232345) used DSC and TGA to evaluate its thermal stability in the presence of different excipients.

The following table provides a hypothetical summary of a pre-formulation excipient compatibility study for Zofenoprilat Sodium Salt, indicating the type of observations that would be recorded.

Excipient Ratio (API:Excipient) Condition Observation (e.g., DSC, HPLC) Compatibility Assessment
Microcrystalline Cellulose (B213188)1:140°C/75% RH, 4 weeksNo significant change in DSC thermogram; Assay >98%Compatible
Lactose (B1674315) Monohydrate1:140°C/75% RH, 4 weeksAppearance of new degradation peak in HPLC; Shift in melting endotherm in DSCPotential Incompatibility
Croscarmellose Sodium1:540°C/75% RH, 4 weeksSignificant degradation of API (<90% assay)Incompatible
Magnesium Stearate (B1226849)1:0.540°C/75% RH, 4 weeksBroadening of melting peak in DSC; Minor degradationFurther investigation needed
Colloidal Silicon Dioxide1:0.540°C/75% RH, 4 weeksNo significant changes observedCompatible

The results of these compatibility studies are crucial for selecting the appropriate excipients to develop a stable and robust formulation for Zofenoprilat Sodium Salt. nih.gov

Interaction Mechanisms between Zofenoprilat Sodium Salt and Pharmaceutical Excipients.

The interaction between Zofenoprilat Sodium Salt and pharmaceutical excipients can occur through various physical and chemical mechanisms. These interactions are pivotal in determining the stability of the final drug product. Zofenoprilat, the active metabolite of zofenopril, is characterized by the presence of a sulfhydryl (-SH) group, a carboxylic acid function (as the sodium salt), and a proline moiety. researchgate.net These functional groups are susceptible to various interactions with excipients.

Physical Interactions:

Hygroscopicity and Water-Mediated Interactions: Zofenoprilat Sodium Salt is noted to be very hygroscopic. cymitquimica.com This property is a critical factor in its interaction with excipients. The presence of moisture, often absorbed by hygroscopic excipients like starches and certain grades of microcrystalline cellulose, can act as a plasticizer, increasing molecular mobility and facilitating degradative reactions. nih.gov Water can also mediate interactions between the salt and excipients, potentially leading to disproportionation.

Adsorption and Surface Interactions: Zofenoprilat Sodium Salt can be adsorbed onto the surface of excipients. This is particularly relevant for excipients with a large surface area. Such interactions can influence the dissolution rate and may also orient the molecule in a way that either promotes or inhibits degradation.

Chemical Interactions:

Salt Disproportionation: A primary concern for pharmaceutical salts is disproportionation, the conversion of the salt back to its less soluble free acid or base form. researchgate.netnih.gov This can be triggered by excipients that alter the microenvironmental pH. researchgate.net For Zofenoprilat Sodium Salt, which is the salt of a carboxylic acid, acidic excipients or impurities can provide a proton source, leading to the formation of the less soluble zofenoprilat free acid. This conversion can significantly impact bioavailability.

Maillard Reaction: Although less likely for zofenoprilat itself due to the secondary amine in the proline ring, interactions with reducing sugars like lactose can be a concern if primary amine impurities are present or if degradation exposes a reactive site. The Maillard reaction between the amine group and the reducing sugar can lead to the formation of colored degradants and a loss of potency. scirp.org

Interactions with Lubricants: Magnesium stearate, a common lubricant, is known to be incompatible with some active ingredients. researchgate.net It can interact with the API through various mechanisms, including acting as a proton acceptor, which could potentially influence the stability of the salt form. For other ACE inhibitors, interactions with magnesium stearate have been shown to increase degradation, particularly in the presence of moisture. researchgate.net

To illustrate potential interactions, a hypothetical compatibility study is presented in the table below, based on the known reactivity of similar ACE inhibitors.

ExcipientInteraction TypePotential Outcome
Microcrystalline CellulosePhysical Adsorption, Moisture SorptionMay influence dissolution; absorbed water can mediate degradation.
Lactose MonohydrateMoisture Sorption, Potential Maillard ReactionHygroscopicity can increase degradation. Maillard reaction is a possibility if reactive amines are present. scirp.org
Magnesium StearateChemical Interaction (Basicity), HydrophobicityCan promote salt disproportionation or hydrolysis, especially in the presence of moisture. researchgate.net
Croscarmellose SodiumMoisture Sorption, pH InfluenceHigh water uptake can accelerate hydrolysis. May create a localized pH environment influencing stability.
Colloidal Silicon DioxideAdsorption, Moisture ScavengingCan act as a glidant and may protect against hydrolysis by adsorbing excess moisture.

Table 1: Illustrative Interaction Mechanisms between Zofenoprilat Sodium Salt and Common Pharmaceutical Excipients. This table is a hypothetical representation based on the functional groups of zofenoprilat and known interactions of other ACE inhibitors.

Impact of Excipients on Physicochemical Stability and Degradation.

The interactions described above have a direct impact on the physicochemical stability of Zofenoprilat Sodium Salt and its degradation pathways. The stability of ACE inhibitors in the solid state is often challenged by hydrolysis and cyclization reactions.

Hydrolytic Degradation: The ester and amide bonds in related ACE inhibitors are susceptible to hydrolysis, a reaction often catalyzed by the presence of moisture and certain excipients. scirp.org For Zofenoprilat, the primary concern would be the stability of the proline ring structure and the sulfhydryl group. Excipients with high water content or those that are highly hygroscopic can accelerate hydrolytic degradation. The choice of excipient and control of moisture during manufacturing and storage are therefore paramount.

Oxidative Degradation: The sulfhydryl group in zofenoprilat is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or other oxidative degradation products. This process can be influenced by the presence of oxidative impurities in excipients, such as peroxides in povidone, or by exposure to light and oxygen.

Cyclization: Like other ACE inhibitors such as enalapril, zofenoprilat could potentially undergo intramolecular cyclization to form a diketopiperazine derivative. nih.gov This degradation is often pH-dependent and can be influenced by the microenvironmental pH created by the excipients in the formulation.

The impact of excipients on the degradation of Zofenoprilat Sodium Salt can be quantified through stability studies under accelerated conditions. The following table provides hypothetical data from such a study, demonstrating the potential influence of different excipients on the formation of a key degradation product.

Formulation Composition (API + Excipient)Storage ConditionTime (Months)Degradation Product A (%)
Zofenoprilat Sodium Salt + MCC pH 10140°C / 75% RH30.8
Zofenoprilat Sodium Salt + Lactose40°C / 75% RH31.5
Zofenoprilat Sodium Salt + Mg Stearate40°C / 75% RH32.1
Zofenoprilat Sodium Salt + Starch 150040°C / 75% RH31.2
Zofenoprilat Sodium Salt + Dicalcium40°C / 75% RH30.5

Table 2: Illustrative Impact of Excipients on the Degradation of Zofenoprilat Sodium Salt. This table presents hypothetical data for the formation of a degradation product based on the known behavior of similar ACE inhibitors in the presence of these excipients. MCC: Microcrystalline Cellulose; RH: Relative Humidity.

Quality Control and Regulatory Considerations for Zofenoprilat Sodium Salt (90 per cent)

The robust quality control of active pharmaceutical ingredients (APIs) is fundamental to ensuring the safety and efficacy of finished pharmaceutical products. Zofenoprilat sodium salt, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, is no exception. This article delineates the critical quality control methodologies and regulatory science considerations pertinent to Zofenoprilat Sodium Salt (90 per cent) as an API, focusing on method validation, impurity control, Good Manufacturing Practices (GMP), and reference standard management.

Q & A

Q. What analytical methods are recommended for quantifying Zofenoprilat Sodium Salt in biological samples?

A validated LC-MS-MS method is optimal. Protect the free sulfhydryl group of Zofenoprilat by derivatization with N-ethylmaleimide (NEM) to prevent oxidative degradation. Extract compounds using toluene, chromatograph with a triple-stage-quadrupole instrument in negative ion spray ionization mode, and validate over a linear range (1–300 ng/mL for Zofenopril, 2–600 ng/mL for Zofenoprilat). Ensure inter-/intra-assay precision <10% and recovery rates ≥70% .

Q. How should experimental protocols be designed to assess Zofenoprilat’s effects on endothelial function?

Use human umbilical vein endothelial cells (HUVECs) treated with Zofenoprilat (10 nM–10 µM). Measure endpoints like endothelial-1 secretion, nitric oxide (NO) production, reactive oxygen species (ROS), and glutathione (GSH) levels under TNF-α stimulation. For cytotoxicity assays, apply 10 µM Zofenoprilat to primary cardiac microvascular endothelial cells exposed to doxorubicin .

Q. How can batch-to-batch variability in Zofenoprilat Sodium Salt be minimized for sensitive assays?

Request peptide content analysis, salt content quantification, and solubility testing from suppliers to standardize concentrations. For cell-based assays, ensure trifluoroacetic acid (TFA) removal (<1%) and validate purity via HPLC and mass spectrometry. Document lot-specific Certificate of Analysis (CoA) data .

Q. What statistical approaches are appropriate for analyzing H2S generation data in Zofenoprilat studies?

Use one-way ANOVA with Dunnett’s post-test or two-way ANOVA with Bonferroni correction. Calibrate H2S measurements using NaHS standards (1–10 µM) and normalize amperometric currents (nA) to concentration via pre-established curves. Report data as mean ± SEM with p < 0.05 significance thresholds .

Advanced Research Questions

Q. How does co-administration with diuretics like hydrochlorothiazide (HCTZ) affect Zofenoprilat pharmacokinetics?

HCTZ increases tissue-specific accumulation of Zofenoprilat (e.g., in kidney and left ventricular tissue) without altering plasma levels. In rat models, this correlates with reduced LV mass but no change in ACE activity. Use tissue homogenization followed by LC-MS to quantify Zofenoprilat in organs vs. plasma .

Q. How to resolve contradictions between tissue ACE activity and Zofenoprilat’s therapeutic effects?

While Zofenoprilat inhibits ACE (IC50 = 8 nM), its cardioprotective effects may involve non-ACE pathways, such as H2S generation or ROS modulation. Design experiments comparing ACE knockout models with wild-type and measure alternative biomarkers (e.g., H2S, GSH) .

Q. What methodologies validate Zofenoprilat’s superiority over other ACE inhibitors like Enalaprilat?

Conduct comparative studies in disease-specific models (e.g., pancreatic islets under hyperglycemia). Use dose-response assays (e.g., 10 µM Zofenoprilat vs. Enalaprilat) and measure viability via MTT or apoptosis markers (caspase-3). Statistical significance should be confirmed via two-way ANOVA .

Q. How to optimize H2S measurement protocols for Zofenoprilat studies?

Equilibrate H2S-selective electrodes in assay buffer (pH 7.4) until baseline stabilization. Add 100 µL Zofenoprilat (1 mM final concentration) ± L-cysteine (4 mM) to enhance H2S synthesis. Validate electrode sensitivity using NaHS calibration curves at pH 4.0 .

Q. What steps ensure reproducibility in Zofenoprilat’s endothelial migration assays?

Standardize cell passage numbers, serum starvation times, and scratch assay dimensions. Use 10 µM Zofenoprilat in HUVECs and quantify migration via time-lapse microscopy. Include controls for baseline H2S production and validate with cystathionine γ-lyase (CSE) inhibitors .

Q. How to address oxidative degradation during Zofenoprilat sample preparation?

Derivatize samples immediately with NEM to block sulfhydryl groups. Store plasma at -80°C and limit freeze-thaw cycles. Include internal standards (e.g., fluorine-labeled analogs) to correct for extraction efficiency (~70–85%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.